

Application Notes and Protocols for In Vivo Studies with CBPD-268

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For Researchers, Scientists, and Drug Development Professionals

Introduction

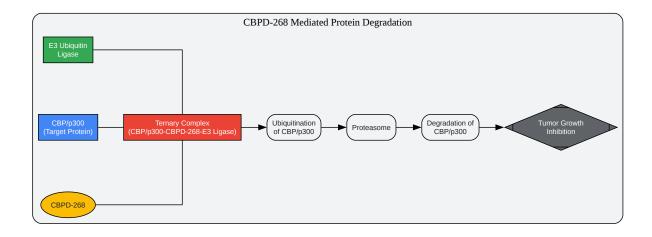
CBPD-268 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are critical epigenetic regulators and are considered promising therapeutic targets in various human cancers, particularly in castration-resistant prostate cancer (CRPC).[1][2][3] Preclinical studies have demonstrated that CBPD-268 can achieve profound and sustained CBP/p300 degradation in tumor tissues, leading to significant anti-tumor activity, including tumor regression in mouse xenograft models.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **CBPD-268** in preclinical in vivo models, specifically focusing on prostate cancer xenografts.

Mechanism of Action

CBPD-268 functions as a heterobifunctional molecule. One end of the molecule binds to the target proteins, CBP/p300, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome. The degradation of these co-activators disrupts oncogenic signaling pathways, leading to the inhibition of cancer cell growth.[5]





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Figure 1: Mechanism of action of CBPD-268 as a PROTAC degrader.

Data Presentation

Summary of In Vivo Efficacy of CBPD-268

| Cell Line | Xenograft Model | Animal Model | Dosing (Oral) | Anti-Tumor Activity | Reference |
|-----------|--------------------|-----------------|------------------|--|--------------|
| VCaP | Subcutaneou s | Mice | 0.3 - 3 mg/kg | Strong anti- tumor activity, including tumor regression. | [1][2][3][4] |
| 22Rv1 | Subcutaneou s | Mice | 0.3 - 3 mg/kg | Strong anti- tumor activity. | [1][2][3][4] |

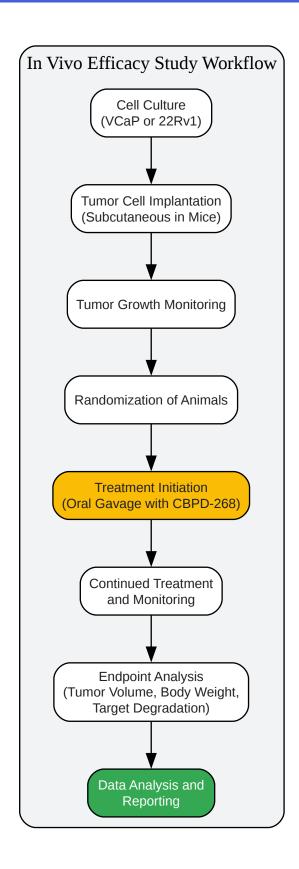




Experimental Protocols General Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of **CBPD-268** in a prostate cancer xenograft model.





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Figure 2: Experimental workflow for an in vivo study with CBPD-268.



Detailed Protocol: Subcutaneous Xenograft Model in Mice

- 1. Animal Models and Housing:
- Species: Male immunodeficient mice (e.g., NOD-SCID Gamma or similar).
- Age: 6-8 weeks at the time of tumor implantation.
- Housing: House animals in sterile, filtered-air laminar flow cabinets with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
- Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
- 2. Cell Culture and Tumor Implantation:
- Cell Lines: VCaP or 22Rv1 androgen receptor-positive prostate cancer cell lines.
- Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for 22Rv1, DMEM for VCaP) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Implantation:
 - Harvest cells during the logarithmic growth phase.
 - Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
 - Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.
- 3. Tumor Growth Monitoring and Randomization:
- Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.
- Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) /
 2.



- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- 4. CBPD-268 Formulation and Administration:
- Formulation: Prepare a formulation of CBPD-268 suitable for oral gavage. A common vehicle
 may consist of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The final
 concentration should be calculated based on the desired dosage and the average weight of
 the mice.
- Administration: Administer CBPD-268 or vehicle control orally once daily (or as determined by the study design) at a volume of approximately 10 mL/kg. Dosages of 0.3 to 3 mg/kg have been shown to be effective.[1][2][3][4]
- 5. Efficacy and Toxicity Monitoring:
- Tumor Growth: Continue to measure tumor volume every 2-3 days throughout the study.
- Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of general health and potential toxicity.
- Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
- 6. Endpoint Analysis:
- Euthanasia: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved institutional guidelines.
- Tumor Excision and Analysis:
 - Excise the tumors and measure their final weight.
 - A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent protein analysis (e.g., Western blotting to confirm CBP/p300 degradation).
 - Another portion can be fixed in formalin for histopathological analysis.



 Pharmacodynamic Analysis: To assess target engagement, a separate cohort of tumorbearing mice can be treated with a single dose of CBPD-268. Tumors can then be harvested at various time points post-dose to determine the extent and duration of CBP/p300 degradation.

7. Statistical Analysis:

 Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods, such as a two-way ANOVA with multiple comparisons. A pvalue of <0.05 is typically considered statistically significant.

Tolerability

CBPD-268 has been reported to be well-tolerated in mice and rats, with a therapeutic index of >10.[1][2][3][4] Nevertheless, it is crucial to monitor for signs of toxicity throughout the study.

Conclusion

CBPD-268 is a promising therapeutic agent for castration-resistant prostate cancer. The protocols outlined above provide a framework for conducting in vivo studies to evaluate its efficacy and mechanism of action. Adherence to rigorous experimental design and ethical animal handling practices is essential for obtaining reliable and reproducible results.

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